
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzenesulfonamides and indoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzenesulfonamides: Compounds with similar sulfonamide groups, known for their antibacterial properties.
Indoles: Compounds with an indole core, widely studied for their diverse biological activities.
Uniqueness: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzenesulfonyl substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
185146-15-0 |
|---|---|
Fórmula molecular |
C23H21NO4S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C23H21NO4S/c1-16-21-14-13-19(28-3)15-22(21)24(29(25,26)20-7-5-4-6-8-20)23(16)17-9-11-18(27-2)12-10-17/h4-15H,1-3H3 |
Clave InChI |
CSMDSDOUFKLCHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


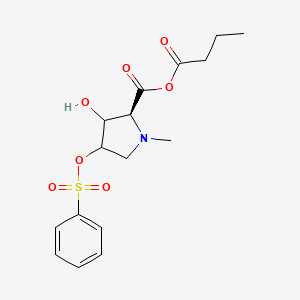
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
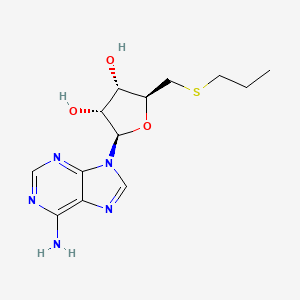
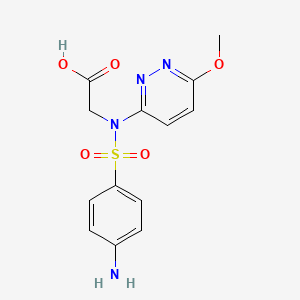


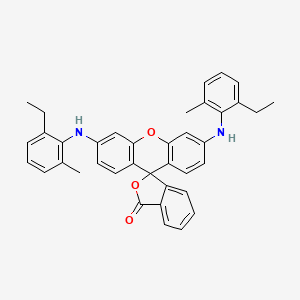
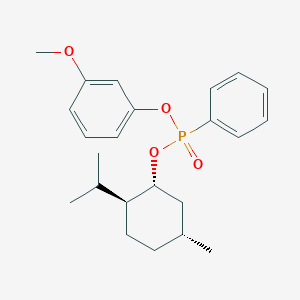
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

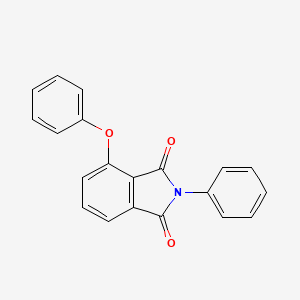
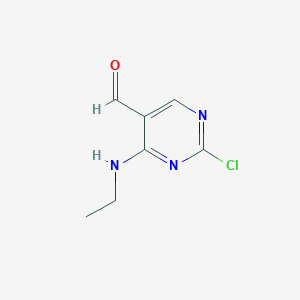
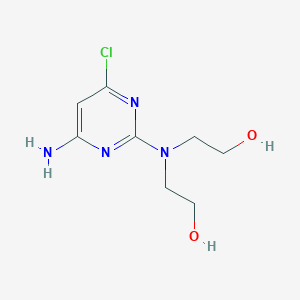
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
